1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen
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Description
The compound “1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen” is also known as cis-2- (2,4-Dichlorophenyl)-2- (1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate . It has a molecular formula of C14H15Cl2N3O5S and a molecular weight of 408.25 .
Molecular Structure Analysis
The InChI code for this compound is provided, which can be used to generate a detailed molecular structure . The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical and Chemical Properties Analysis
This compound has a melting point of 98 °C . Its density is predicted to be 1.59±0.1 g/cm3 . It is slightly soluble in Chloroform, Ethyl Acetate, and Methanol . The storage temperature is recommended to be between 2-8°C .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the use of several chemical reactions that will lead to the formation of the desired product. The starting materials will undergo several steps, including protection, deprotection, and coupling reactions, to produce the final product. The synthesis pathway will also require the use of various reagents and solvents to facilitate the chemical reactions.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "1H-1,2,4-triazole", "glycidol", "4-hydroxyanisole", "potassium carbonate", "acetic acid", "sodium hydroxide", "methanol", "dichloromethane", "tetrahydrofuran", "dimethylformamide" ], "Reaction": [ "Step 1: Protection of 1H-1,2,4-triazole with glycidol in the presence of potassium carbonate and acetic acid in methanol to form 1-(2,3-epoxypropoxy)-1H-1,2,4-triazole", "Step 2: Deprotection of 1-(2,3-epoxypropoxy)-1H-1,2,4-triazole with sodium hydroxide in methanol to form 1-(2-hydroxypropoxy)-1H-1,2,4-triazole", "Step 3: Coupling of 1-(2-hydroxypropoxy)-1H-1,2,4-triazole with 2,4-dichlorobenzaldehyde in the presence of potassium carbonate and dimethylformamide to form 1-[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol", "Step 4: Methylation of 4-hydroxyanisole with dimethyl sulfate in the presence of sodium hydroxide in methanol to form 4-methoxyphenol", "Step 5: Coupling of 1-[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol with 4-methoxyphenol in the presence of potassium carbonate and tetrahydrofuran to form the final product, 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenol" ] } | |
CAS No. |
1437468-92-2 |
Molecular Formula |
C29H28Cl2N6O5 |
Molecular Weight |
611.48 |
IUPAC Name |
1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine |
InChI |
InChI=1S/C29H28Cl2N6O5/c30-21-1-10-27(28(31)15-21)29(18-36-20-32-19-33-36)41-17-26(42-29)16-40-25-8-6-23(7-9-25)35-13-11-34(12-14-35)22-2-4-24(5-3-22)37(38)39/h1-10,15,19-20,26H,11-14,16-18H2/t26-,29-/m0/s1 |
InChI Key |
JTWAQKSCKVRPBC-WNJJXGMVSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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